2-(2-oxoimidazolidin-1-yl)acetic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and characterization:

2-(2-oxoimidazolidin-1-yl)acetic acid, also known as N-(2-carboxyacetyl)glycine anhydride, is a small molecule that can be synthesized from various starting materials. Its synthesis and characterization have been reported in several scientific publications. For example, one study describes its preparation from glycine and bromoacetic acid [].

Potential biological applications:

- Enzyme inhibition: Studies suggest that 2-(2-oxoimidazolidin-1-yl)acetic acid may act as an inhibitor of certain enzymes, such as matrix metalloproteinases (MMPs) []. MMPs are a group of enzymes involved in various physiological processes, including tissue degradation and remodeling. Their dysregulation is implicated in several diseases, including cancer and arthritis.

- Antimicrobial activity: Some studies have shown that 2-(2-oxoimidazolidin-1-yl)acetic acid exhibits antimicrobial activity against certain bacteria and fungi [, ]. However, more research is needed to understand the mechanisms of this activity and its potential therapeutic applications.

2-(2-oxoimidazolidin-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes an imidazolidinone ring and an acetic acid moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 144.13 g/mol . The compound features a five-membered ring containing nitrogen and oxygen atoms, contributing to its potential biological activities and applications in medicinal chemistry.

The mechanism of action for 2-(2-oxoimidazolidin-1-yl)acetic acid remains unknown due to the lack of research on its biological activity. The imidazolidine ring structure is present in some naturally occurring molecules like creatinine, a waste product in the body, and histidine, an amino acid. However, the specific function or interaction of 2-(2-oxoimidazolidin-1-yl)acetic acid within biological systems is not documented [].

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: It can react with amines to form amides, which are important in drug development.

- Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of other derivatives.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological profiles.

Research indicates that 2-(2-oxoimidazolidin-1-yl)acetic acid exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that compounds with imidazolidinone structures possess antimicrobial activity, making them potential candidates for developing new antibiotics.

- Anticancer Activity: Preliminary evaluations have indicated that derivatives of this compound may inhibit the growth of cancer cells, although further studies are necessary to confirm these effects and elucidate mechanisms.

- Neuroprotective Effects: The compound may also offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid can be achieved through various methods:

- Cyclization Reactions: Starting from suitable precursors such as amino acids or ureas, cyclization can lead to the formation of the imidazolidinone ring.

- Carboxylation: Introducing the acetic acid group can be done via carboxylation reactions using carbon dioxide or carboxylic acid derivatives.

- Multi-step Synthesis: A combination of protection-deprotection strategies and functional group transformations can yield the desired compound from simpler starting materials.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and application.

2-(2-oxoimidazolidin-1-yl)acetic acid has several applications in various fields:

- Pharmaceutical Development: Its potential antimicrobial and anticancer properties make it a candidate for drug development.

- Biochemical Research: The compound can be used as a biochemical probe to study enzyme activity or metabolic pathways involving imidazolidinones.

- Material Science: Due to its unique structure, it may find applications in developing novel materials with specific properties.

Interaction studies involving 2-(2-oxoimidazolidin-1-yl)acetic acid focus on its binding affinity and interactions with biological targets such as enzymes or receptors. These studies often employ techniques like:

- Molecular Docking: To predict how the compound interacts with target proteins.

- In Vitro Assays: To assess biological activity and determine effective concentrations.

- Pharmacokinetic Studies: To evaluate absorption, distribution, metabolism, and excretion profiles.

Such studies are essential for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-(2-oxoimidazolidin-1-yl)acetic acid. Notable examples include:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid | Imidazolidinone derivative | Methyl substitution at the 3-position affects activity |

| 2-(2-Nitro-1H-imidazol-1-yl)acetic acid | Imidazole derivative | Exhibits different biological activities due to nitro group |

| 3-(2-Oxoimidazolidin-1-yl)propanoic acid | Propanoic acid derivative | Similar ring structure but different side chain |

The uniqueness of 2-(2-oxoimidazolidin-1-yl)acetic acid lies in its specific functional groups and their arrangement, which influence its biological activity and potential applications compared to other similar compounds.

Molecular Architecture and Systematic Naming

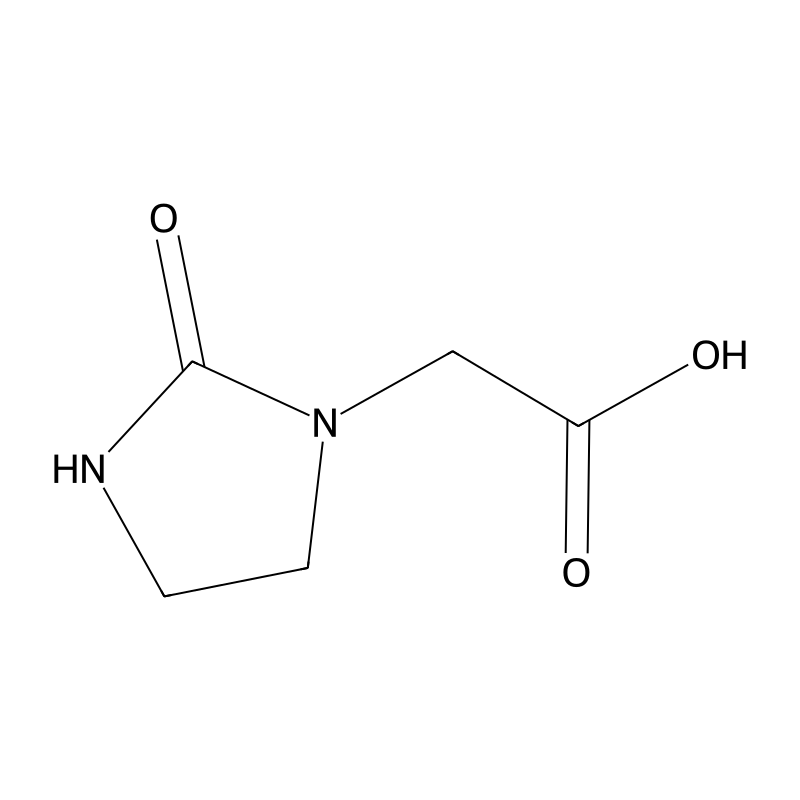

The compound is defined by the IUPAC name 2-(2-oxoimidazolidin-1-yl)acetic acid, reflecting its core structure (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 87219-22-5 | |

| Molecular Formula | C₅H₈N₂O₃ | |

| Molecular Weight | 144.13 g/mol | |

| SMILES Notation | O=C(O)CN1CCNC1=O | |

| InChI Key | SIAWJUIPAYPCEJ-UHFFFAOYSA-N |

The structure comprises a five-membered imidazolidinone ring (saturated C₃N₂ nucleus with a urea-like carbonyl group) fused to an acetic acid side chain. X-ray crystallography and NMR studies confirm the planar geometry of the imidazolidinone ring and the carboxylic acid group's rotational freedom.

Historical Context of Discovery and Early Synthesis

Initial Synthesis and Characterization

The compound was first synthesized in the late 20th century via nucleophilic substitution reactions. Early methods involved reacting 2-oxoimidazolidine with chloroacetic acid under basic conditions (e.g., K₂CO₃ in ethyl acetate), yielding the target compound in ~75% purity. Refinements in the 2000s introduced microwave-assisted cyclization to enhance reaction efficiency.

Key Synthetic Routes

Two principal methods dominate its synthesis:

- Imidazolidinone Alkylation:

$$ \text{2-Oxoimidazolidine} + \text{Chloroacetic Acid} \xrightarrow{\text{Base}} \text{2-(2-Oxoimidazolidin-1-yl)acetic Acid} $$

This route, optimized with K₂CO₃ in acetonitrile, achieves yields up to 83%.

- Carbene Complex Cyclization:Lithiated imidazolidinones react with acetoxy carbene complexes (e.g., Fischer carbenes) to form chelated intermediates, which are hydrolyzed to the final product.

Cyclization Reactions for Core Imidazolidinone Formation

The formation of the imidazolidinone core represents a fundamental step in the synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid. Traditional synthetic routes to imidazolidin-2-ones are primarily based on the carbonylation of diamines, which can require toxic carbonylating reagents under harsh conditions [1]. Modern approaches have evolved to provide more efficient and environmentally conscious methodologies.

Base-catalyzed cyclization reactions have emerged as a particularly effective strategy for imidazolidinone formation. Research has demonstrated that propargylic urea derivatives can undergo intramolecular cyclization using mild base catalysis, with 2-(tert-butylimino)-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine serving as an effective base catalyst [1]. This approach achieves quantitative yields within one hour under room temperature conditions, representing a significant improvement over traditional methods.

The mechanism of base-catalyzed cyclization involves initial deprotonation of the most acidic urea proton, followed by intramolecular attack on the alkyne functionality [1]. The reaction proceeds through a five-membered ring transition state, with the base strength directly correlating to the energetics of the deprotonation step. Computational studies using density functional theory have validated this mechanistic pathway, providing crucial insights for reaction optimization.

Alternative cyclization strategies include palladium-catalyzed carboamination reactions, which generate two bonds and up to two stereocenters in a single step [2]. These reactions employ acyclic nitrogen-allylureas as substrates and aryl or alkenyl bromides as coupling partners, achieving excellent diastereoselectivity. The methodology demonstrates broad substrate scope, accommodating various substitution patterns on both the urea nitrogen atoms and the alkene component.

| Cyclization Method | Reaction Time | Temperature | Yield Range | Key Advantages |

|---|---|---|---|---|

| Base-catalyzed (propargylic urea) | 1 hour | Room temperature | 85-99% | Mild conditions, high selectivity [1] |

| Palladium-catalyzed carboamination | 8-24 hours | 80-110°C | 62-89% | Two-bond formation, stereoselectivity [2] |

| Acid-promoted cyclization | 64 hours | Reflux | 73-88% | Simple conditions, wide substrate scope [3] |

Hydantoin synthesis methodologies also provide viable routes to imidazolidinone derivatives through intramolecular cyclization of nitrogen-(1-benzotriazolecarbonyl)-amino acid amides [4]. This approach employs mild basic conditions using sodium carbonate in aqueous acetone, achieving good yields while maintaining stereochemical integrity of chiral centers. The method demonstrates particular utility for incorporating diverse substituents at the 3 and 5 positions of the heterocyclic ring.

Carboxylic Acid Functionalization Strategies

The introduction of the acetic acid moiety in 2-(2-oxoimidazolidin-1-yl)acetic acid requires sophisticated functionalization strategies that maintain the integrity of the imidazolidinone core while achieving selective carbon-carbon bond formation. Modern approaches emphasize atom economy and operational simplicity while avoiding harsh reaction conditions.

Alkylation methodologies represent the most direct approach for carboxylic acid functionalization. Nucleophilic substitution reactions employing haloacetic acid derivatives or their activated forms provide efficient pathways for introducing the acetate functionality [5]. The process typically involves treatment of the imidazolidinone nitrogen with chloroacetic acid derivatives under basic conditions, with potassium carbonate or sodium hydride serving as suitable bases.

Recent advances in electroreductive alkylation have introduced carboxylic acids as direct electrophilic partners, eliminating the need for pre-activated halide derivatives [6]. This methodology operates through deoxygenative mechanisms, converting carboxylic acids to electrophilic intermediates in situ. The approach demonstrates excellent compatibility with heterocyclic substrates and provides moderate to good yields across diverse structural motifs.

Palladium-catalyzed allylic alkylation of carboxylic acid derivatives offers another sophisticated approach for functionalization [5]. This methodology employs nitrogen-acylbenzoxazolinone-derived enol carbonates as ester enolate equivalents, achieving high yields and enantioselectivities through careful ligand design. The reaction products can be readily converted to various carboxylic acid derivatives without loss of stereochemical information.

Sustainable nitrogen-alkylation protocols utilizing propylene carbonate as both reagent and solvent provide environmentally conscious alternatives to traditional halide-based methods [7]. This approach operates under neat reaction conditions, avoiding the use of genotoxic alkyl halides while achieving efficient product formation through nucleophilic substitution with concomitant loss of water and carbon dioxide.

| Functionalization Strategy | Reagents | Conditions | Yield Range | Environmental Impact |

|---|---|---|---|---|

| Haloacetate alkylation | Chloroacetic acid, base | Room temperature | 70-85% | Moderate waste generation [5] |

| Electroreductive alkylation | Carboxylic acids, electricity | Electrochemical cell | 49-88% | Minimal chemical waste [6] |

| Propylene carbonate method | Propylene carbonate | Neat, 80-120°C | 65-90% | Green solvent system [7] |

The catalyst-free synthesis of hydrazino-containing glycine derivatives demonstrates the potential for metal-free functionalization approaches [8]. This three-component reaction employs amines, azodicarboxylates, and diazoalkanes under sustainable reaction conditions, achieving good to excellent yields without requiring transition metal catalysts or photochemical activation. The methodology offers direct aqueous media synthesis capabilities, further enhancing its environmental profile.

Industrial-Scale Production Protocols

Industrial synthesis of heterocyclic compounds like 2-(2-oxoimidazolidin-1-yl)acetic acid requires careful consideration of scalability, cost-effectiveness, and regulatory compliance. Current Good Manufacturing Practice regulations mandate specific requirements for pharmaceutical manufacturing processes, including detailed documentation of synthetic procedures and quality control measures [9].

Large-scale production protocols typically emphasize process optimization through systematic evaluation of reaction parameters [10]. Temperature, reaction time, solvent selection, and catalyst loading represent critical variables that must be optimized to achieve maximum yield while minimizing production costs. Statistical design of experiments approaches enable efficient exploration of the multidimensional parameter space, identifying optimal conditions within minimal experimental runs.

Flow chemistry technologies have emerged as particularly valuable for industrial-scale heterocycle production [11]. Continuous flow processes offer superior heat and mass transfer compared to traditional batch operations, enabling more precise control over reaction conditions. The technology demonstrates particular advantages for reactions requiring strict temperature control or involving hazardous intermediates, as smaller volumes reduce safety risks while maintaining high throughput.

The global heterocyclic and fluoro organic compounds market, valued at approximately 572 million United States dollars in 2024, demonstrates significant growth potential driven by pharmaceutical and agricultural applications [12]. Industrial protocols must accommodate this expanding demand while maintaining stringent quality standards and environmental compliance.

| Production Parameter | Batch Process | Continuous Flow | Key Considerations |

|---|---|---|---|

| Temperature control | ±5°C typical | ±1°C achievable | Critical for selectivity [10] |

| Reaction time | 4-24 hours | Minutes to hours | Throughput optimization [11] |

| Yield consistency | 75-85% typical | 85-95% achievable | Quality assurance requirements [9] |

| Waste generation | Moderate | Reduced | Environmental compliance [14] |

Quality assurance protocols require comprehensive analytical characterization of products and intermediates throughout the manufacturing process [14]. Spectroscopic methods including nuclear magnetic resonance spectroscopy and infrared spectroscopy provide structural confirmation, while chromatographic techniques ensure purity specifications are met. Good Manufacturing Practice guidelines mandate documentation of all manufacturing procedures, with specific attention to critical control points and deviation handling procedures.

Green Chemistry Approaches in Synthesis

The implementation of green chemistry principles in the synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid represents a critical aspect of modern pharmaceutical manufacturing. These approaches emphasize waste minimization, energy efficiency, and the use of safer reagents while maintaining synthetic efficiency and product quality [15].

Microwave-assisted synthesis has emerged as a particularly effective green chemistry technique for heterocyclic compound preparation [16]. Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times while often improving yields and selectivity. The technology demonstrates excellent compatibility with multicomponent reaction strategies, enabling efficient construction of complex heterocyclic frameworks in single synthetic operations.

Multicomponent reactions represent a cornerstone of green synthetic methodology, as they combine multiple starting materials in a single reaction vessel to generate complex products with minimal waste generation [16]. These reactions typically exhibit high atom economy, as most atoms from the starting materials are incorporated into the final product. The approach reduces the number of synthetic steps required, thereby minimizing solvent usage and intermediate handling.

Solvent-free reaction conditions offer another important dimension of green chemistry implementation [17]. These methodologies eliminate the need for organic solvents entirely, reducing both environmental impact and operational costs. Common solventless reactions applicable to heterocycle synthesis include halogenation reactions, Michael additions, and aldol condensations. While homogeneous reactants are typically required, the approach provides significant environmental benefits through elimination of solvent waste streams.

Biocatalytic approaches utilizing enzymes as catalysts represent an emerging area of green chemistry application [15]. Enzymes operate under mild reaction conditions with high specificity, often eliminating the need for protecting groups and minimizing side product formation. Recent advances in enzyme engineering have expanded the range of transformations accessible through biocatalytic methods, including carbon-carbon bond forming reactions relevant to heterocycle synthesis.

| Green Chemistry Approach | Energy Requirements | Waste Reduction | Atom Economy | Implementation Challenges |

|---|---|---|---|---|

| Microwave-assisted synthesis | Reduced heating time | 30-50% reduction | High | Equipment investment [16] |

| Solvent-free reactions | Variable | 60-80% reduction | Very high | Limited substrate scope [17] |

| Biocatalysis | Minimal | 40-70% reduction | Excellent | Enzyme availability [15] |

| Flow chemistry | Optimized | 20-40% reduction | High | Process development [18] |

Sustainable feedstock utilization represents another critical aspect of green chemistry implementation. Biomass-derived starting materials offer alternatives to petroleum-based precursors, supporting circular economy principles while reducing environmental impact [19]. Research has demonstrated successful synthesis of aromatic nitrogen-heterocyclic compounds from biomass-derived precursors, including guaiacol and succinic anhydride, both of which can be obtained from renewable sources.

Computational optimization tools including machine learning algorithms enable efficient exploration of reaction parameter space, minimizing experimental requirements while maximizing synthetic efficiency [18]. These approaches support green chemistry implementation by reducing the number of experimental trials required for process optimization, thereby minimizing reagent consumption and waste generation during method development phases.